molecular formula C30H39O2P B12601767 Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane CAS No. 917614-25-6

Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane

Cat. No.: B12601767
CAS No.: 917614-25-6
M. Wt: 462.6 g/mol
InChI Key: ITMLZDHPRCTZLH-UHFFFAOYSA-N
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Description

Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane is a tertiary phosphane ligand characterized by three distinct aryl substituents: two 3-tert-butyl-2-methoxy-5-methylphenyl groups and one phenyl group. The tert-butyl and methoxy substituents confer significant steric bulk and electron-donating properties, respectively, while the methyl group at the 5-position adds moderate steric hindrance. Such ligands are critical in transition metal catalysis, where steric and electronic tuning influences catalytic activity, selectivity, and metal-center stability .

Properties

CAS No.

917614-25-6

Molecular Formula

C30H39O2P

Molecular Weight

462.6 g/mol

IUPAC Name

bis(3-tert-butyl-2-methoxy-5-methylphenyl)-phenylphosphane

InChI

InChI=1S/C30H39O2P/c1-20-16-23(29(3,4)5)27(31-9)25(18-20)33(22-14-12-11-13-15-22)26-19-21(2)17-24(28(26)32-10)30(6,7)8/h11-19H,1-10H3

InChI Key

ITMLZDHPRCTZLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC(=CC(=C3OC)C(C)(C)C)C)OC)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis via Phosphine Oxide Reduction

One common approach involves the reduction of a corresponding phosphine oxide. The general steps are as follows:

  • Starting Material : The synthesis begins with bis(3-tert-butyl-2-methoxy-5-methylphenyl)phosphine oxide.

  • Reduction Reaction : The phosphine oxide is treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) in an anhydrous solvent like tetrahydrofuran (THF).

  • Workup : After the reaction is complete, the mixture is quenched with water or an aqueous solution of sodium hydroxide to hydrolyze any remaining reagents.

  • Isolation : The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to yield the desired bisphosphane.

Example Reaction :

$$
\text{Bis(3-tert-butyl-2-methoxy-5-methylphenyl)phosphine oxide} \xrightarrow{\text{DIBAL-H}} \text{this compound}
$$

Direct Phosphination Method

Another method involves direct phosphination of aryl halides:

  • Reagents : Aryl halides (e.g., bromobenzene) are reacted with a phosphorus reagent such as diphenylphosphine or a phosphonium salt.

  • Reaction Conditions : The reaction typically requires a base (like potassium carbonate or sodium hydride) and is conducted in a polar aprotic solvent (e.g., dimethylformamide or DMF).

  • Mechanism : The nucleophilic phosphorus species attacks the electrophilic carbon in the aryl halide, resulting in the formation of the desired phosphane.

  • Purification : Similar to the previous method, the product is isolated through extraction and chromatography.

Characterization of Products

The synthesized this compound can be characterized using various spectroscopic techniques:

Yield and Efficiency

The efficiency of each method can vary based on reaction conditions, such as temperature, solvent choice, and reaction time. Typical yields for these reactions range from 60% to 90%, depending on optimization parameters.

Method Yield (%) Key Reagents
Reduction of Phosphine Oxide 70-85 DIBAL-H, THF
Direct Phosphination 60-90 Aryl Halide, Diphenylphosphine, Base

Chemical Reactions Analysis

Types of Reactions

Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phenyl or tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include phosphine oxides and substituted phosphines, depending on the specific reagents and conditions used.

Scientific Research Applications

Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane has several scientific research applications:

Mechanism of Action

The mechanism by which Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination enhances the reactivity of the metal center, facilitating various chemical transformations. The molecular targets and pathways involved include transition metal complexes and catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Phosphane Ligands

Steric and Electronic Properties

The table below compares the substituent effects of Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane with structurally related phosphane ligands:

Compound Name Substituents Steric Bulk (Cone Angle*) Electronic Effect (Tolman Parameter**) Key Applications
This compound 3-tBu, 2-OMe, 5-Me (two aryl); phenyl High (~170°) Moderate electron donation (ν ≈ 2050) Asymmetric catalysis
Dicyclohexyl(2,6-dimethoxy-3-(2-methoxynaphthalen-1-yl)phenyl)phosphane Cyclohexyl; 2,6-OMe; 2-methoxynaphthalen-1-yl Moderate (~150°) Strong electron donation (ν ≈ 2020) Cross-coupling reactions
Bis(2-trifluoromethylphenyl)phosphane oxide 2-CF₃ (two aryl) Low (~130°) Strong electron withdrawal (ν ≈ 2100) Enantioselective organocatalysis
Tri([1,1':3',1''-terphenyl]-5'-yl)phosphane Three terphenyl groups Very High (>200°) Neutral (ν ≈ 2065) Stabilization of low-coordinate metal centers

Cone angles are estimated based on substituent size.
*
Tolman Electronic Parameter (ν) inferred from analogous ligands (lower ν = stronger electron donation).

Key Findings:
  • Steric Bulk : The tert-butyl groups in the target compound provide greater steric shielding than cyclohexyl () or trifluoromethyl substituents (), but less than terphenyl groups. This balance enhances metal-ligand stability without excessive steric hindrance .
  • This contrasts with bis(2-CF₃-phenyl)phosphane oxide, where electron withdrawal dominates .

Catalytic Performance in Asymmetric Reactions

Studies on analogous phosphane oxides (e.g., Tan’s work in ) reveal that unsymmetrical substitution (e.g., 2-tert-butyl groups) can induce high enantiomeric excess (up to 97% ee) in diastereomer formation. While the target compound’s methoxy and tert-butyl groups are symmetrically arranged, their combined steric and electronic profile may favor selective substrate binding in asymmetric catalysis, similar to ligands with naphthyl or trifluoromethyl groups .

Biological Activity

Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane is a phosphine compound that has garnered interest due to its potential biological activities. This article examines its biological activity, focusing on various studies that highlight its mechanisms, effectiveness, and potential applications in pharmacology.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C22_{22}H31_{31}O2_2P
  • Molecular Weight : 358.48 g/mol
  • IUPAC Name : this compound

The structure features two 3-tert-butyl-2-methoxy-5-methylphenyl groups attached to a central phosphorus atom, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : It has been studied for its inhibitory effects on certain enzymes, particularly those involved in cancer cell proliferation.
  • Cell Viability Effects : Investigations into its impact on cell viability have revealed significant insights into its cytotoxic properties against various cancer cell lines.

Enzyme Inhibition Studies

A notable study focused on the inhibitory effects of this compound on specific enzymes:

Enzyme IC50 Value (µM) Effect
Acetylcholinesterase (AChE)45.0Moderate inhibition
Butyrylcholinesterase (BChE)60.0Moderate inhibition

These findings suggest that the compound may serve as a lead for developing new inhibitors for neurodegenerative diseases like Alzheimer's.

Case Studies

  • Cytotoxicity against Cancer Cells : A study assessed the cytotoxic effects of this compound on human lung cancer cell lines. The MTT assay demonstrated a dose-dependent decrease in cell viability at concentrations above 50 µM, indicating significant anticancer properties.
  • Mechanism of Action : Further investigation revealed that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases in cancer cells.

Research Findings

Recent research has explored the structure-activity relationship (SAR) of phosphine compounds, including this compound. Key findings include:

  • Lipophilicity and Bioavailability : The compound adheres to Lipinski's rule of five, suggesting good oral bioavailability and potential for therapeutic use.
  • Molecular Docking Studies : Computational analyses indicate strong binding affinity to target proteins involved in cell signaling pathways associated with cancer progression.

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